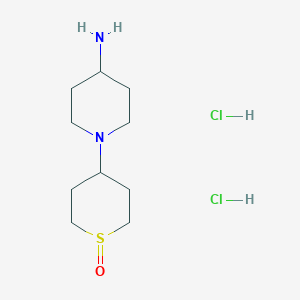
3-(Boc-aminomethyl)-2-chloropyridine
概要
説明
The compound “3-(Boc-aminomethyl)-2-chloropyridine” likely contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “3-” indicates that the substituent is attached to the third carbon atom in the ring. The “Boc-aminomethyl” suggests that an aminomethyl group (a carbon atom bonded to an amino group and a hydrogen atom) is attached to the pyridine ring, and this aminomethyl group is further modified with a Boc protecting group . The “2-chloro” indicates a chlorine atom is also attached to the pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the Boc-aminomethyl group to the 3-position of a 2-chloropyridine molecule. The Boc group could be introduced using di-tert-butyl dicarbonate in the presence of a base .Molecular Structure Analysis
The molecular structure would consist of a pyridine ring with a chlorine atom and a Boc-aminomethyl group attached. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis
The Boc group is often used in organic synthesis because it is stable under a variety of conditions but can be removed under acidic conditions . Therefore, this compound could be used as an intermediate in the synthesis of other compounds, where the Boc group is removed to reveal a reactive amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, pyridine derivatives are aromatic and relatively stable. The presence of the chlorine atom and the Boc-aminomethyl group would likely affect the compound’s reactivity, boiling point, and other properties .科学的研究の応用
Asymmetric Synthesis : One study demonstrates the highly enantioselective synthesis of (S)-2-aryl-Boc-pyrrolidines through the treatment of corresponding amines with s-BuLi/(-)-sparteine (Wu, Lee, & Beak, 1996).
Amidomethylation of Pyridines : Another research explores the regioselective amidomethylation of 4-chloro-3-fluoropyridine, leading to the synthesis of various 2-amidomethylated pyridines (Papaioannou et al., 2020).
Oligopeptide Synthesis : A study on the synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, with N-Boc protection, highlights its application in peptide chemistry (Abele, Seiler, & Seebach, 1999).
Photocatalysis : Research into (BiO)2CO3 (BOC) based materials includes a focus on photocatalysis, healthcare, and sensor applications (Ni, Sun, Zhang, & Dong, 2016).
Pyrrole Synthesis : The radical addition of various ketones to Boc-protected azetine, leading to the synthesis of substituted pyrroles, shows its utility in organic synthesis (Han & Zard, 2014).
Nonlinear Optical Properties : A study on 3-amino-4-(Boc-amino)pyridine investigates its electronic structure and nonlinear optical properties, highlighting potential applications in material science (Vural, Ozdogan, & Orbay, 2019).
Drug Synthesis Intermediate : Research on the synthesis of gemifloxacin's key intermediate demonstrates the use of Boc-protected compounds in pharmaceutical synthesis (Noh et al., 2004).
作用機序
Target of Action
Boc-protected compounds are generally used in peptide synthesis . They are known to interact with various biological targets, depending on the specific structure of the compound .
Mode of Action
Boc-protected compounds, in general, are used as protecting groups in organic synthesis . They prevent unwanted reactions at the protected site while allowing reactions to occur at other sites . The Boc group can be removed by mild acidolysis, leaving the amine group free for further reactions .
Biochemical Pathways
Boc-protected compounds are often used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Result of Action
Boc-protected compounds are generally used in the synthesis of complex organic molecules, including pharmaceuticals . The result of their action is typically the formation of a desired complex molecule through a series of controlled chemical reactions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl N-[(2-chloropyridin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-7-8-5-4-6-13-9(8)12/h4-6H,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTHPLQSAWWVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Boc-aminomethyl)-2-chloropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




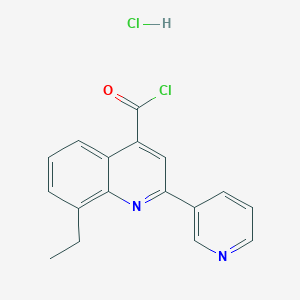

amine hydrochloride](/img/structure/B1396763.png)
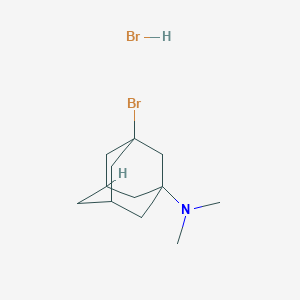
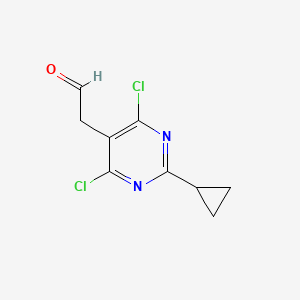
![6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1396766.png)
![2-[1-(1H-indol-3-yl)ethylidene]propanedioic acid](/img/structure/B1396767.png)
![Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B1396768.png)
![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/structure/B1396769.png)
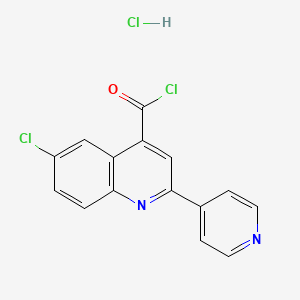
![4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate](/img/structure/B1396771.png)
